
4'' deoxy EM-A enolether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’’ Deoxy EM-A enolether, also known as KOS1326, is a synthetic organic compound. It belongs to the class of motilides, which are derivatives of erythromycin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’’ deoxy EM-A enolether involves the modification of erythromycin derivatives. One approach includes the design and synthesis of 4’'-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process would involve optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4’’ Deoxy EM-A enolether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
4'' Deoxy EM-A enolether is characterized by the absence of a hydroxyl group at the 4'' position of the cladinose sugar, which significantly alters its interaction with motilin receptors compared to other motilides. The compound acts as an agonist for the human motilin receptor (MTLR), inducing conformational changes that activate downstream signaling pathways, ultimately enhancing gastrointestinal motility. This mechanism makes it a candidate for treating conditions such as gastroparesis and other gastrointestinal disorders .
Scientific Research Applications
The applications of this compound span various fields, including:
- Pharmacology : Investigated for its effects on gastrointestinal motility and receptor interactions. Studies have shown that it can induce desensitization of motilin receptors in vitro using CHO-K1 cell lines .
- Biochemistry : Used as a model compound to study enolether reactivity and stability. Its structural properties allow researchers to explore the chemical behavior of similar compounds.
- Drug Development : Potentially utilized in synthesizing other pharmacologically active compounds due to its unique chemical structure and properties .
Case Studies
- Desensitization Studies : Research conducted on the desensitization of human motilin receptors by motilides, including this compound, demonstrated significant insights into receptor trafficking and tachyphylaxis. Experiments indicated that prolonged exposure to this compound could lead to a decrease in receptor responsiveness, highlighting its potential implications in therapeutic applications .
- Gastrointestinal Motility : In studies involving rabbit duodenal segments, this compound was shown to enhance motility effectively. These findings suggest its utility in treating disorders characterized by impaired gastrointestinal movement .
- Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibits distinct pharmacological profiles due to its structural modifications. This has implications for its efficacy and safety profiles compared to other motilides .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmacology | Interaction with motilin receptors | Induces gastrointestinal motility |
Biochemistry | Model compound for studying enolether stability | Provides insights into chemical reactivity |
Drug Development | Intermediate in synthesizing new pharmacological agents | Potential for developing novel therapeutics |
Receptor Studies | Investigates receptor desensitization and trafficking | Implications for understanding tachyphylaxis |
Wirkmechanismus
The mechanism of action of 4’’ deoxy EM-A enolether involves its interaction with motilin receptors. It acts as an agonist, binding to these receptors and inducing a conformational change that triggers downstream signaling pathways. This interaction leads to increased gastrointestinal motility, making it a potential candidate for treating conditions like gastroparesis .
Vergleich Mit ähnlichen Verbindungen
- EM-A enolether (ME4)
- N-ethyl, N-methyl EM-A (ME36)
- EM-B enolether (ME67)
- N-ethyl, N-methyl EM-A enolether (EM523)
- ABT-229
Comparison: 4’’ Deoxy EM-A enolether (KOS1326) is unique due to the removal of the 4’'-OH group from the cladinose sugar, which significantly affects its desensitizing properties and interaction with motilin receptors . This structural modification distinguishes it from other motilides and contributes to its specific pharmacological profile.
Biologische Aktivität
4'' Deoxy EM-A enolether, also known as KOS1326, is a compound that has garnered attention for its biological activity, particularly in relation to the human motilin receptor (MTLR). This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Overview of Motilin Receptor
The motilin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in gastrointestinal motility. It is activated by motilin, a peptide hormone, which stimulates gastric and intestinal contractions. Understanding the interaction between this compound and the motilin receptor can provide insights into potential therapeutic applications.
This compound acts as an agonist for the motilin receptor. Studies have shown that it induces significant receptor activation in various experimental setups, including:
- Cell Line Studies : In Chinese hamster ovary (CHO)-K1 cells expressing MTLR, this compound demonstrated potent agonistic activity. This was assessed through GTPγS binding assays, which measure receptor activation by evaluating G protein coupling .
- Tissue Studies : The compound also exhibited biological activity in rabbit duodenal segments, further confirming its role as a motilin receptor agonist .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Agonist-Induced Motilin Receptor Trafficking
A study investigated the trafficking of the motilin receptor upon stimulation with this compound. It was found that this compound not only activates the receptor but also influences its internalization and recycling processes, which are critical for maintaining receptor sensitivity and function over time .
Study 2: Desensitization Effects
Another research focused on the desensitization of the human motilin receptor by various motilides, including this compound. The findings indicated that repeated exposure to this compound could lead to reduced responsiveness of the motilin receptor, highlighting the importance of understanding dosing regimens for therapeutic applications .
Implications for Therapeutic Use
The biological activity of this compound suggests potential applications in treating gastrointestinal disorders characterized by impaired motility. Its ability to activate the motilin receptor could be beneficial in conditions such as gastroparesis or functional dyspepsia.
Eigenschaften
Molekularformel |
C37H65NO11 |
---|---|
Molekulargewicht |
699.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO11/c1-14-26-37(10,42)31(40)22(5)29-19(2)16-36(9,49-29)32(48-34-28(39)25(38(11)12)15-20(3)45-34)23(6)30(24(7)33(41)46-26)47-27-18-35(8,43-13)17-21(4)44-27/h20-28,30-32,34,39-40,42H,14-18H2,1-13H3/t20-,21+,22+,23+,24-,25+,26-,27+,28-,30+,31-,32-,34+,35+,36-,37-/m1/s1 |
InChI-Schlüssel |
UJUXMUPAZCCNTJ-ANUGEFLXSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.